1-(2-Methylpropyl)cyclopentane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopentane ring with a carboxylic acid functional group and a branched alkyl substituent. Its molecular formula is C10H18O2, and it has a molecular weight of approximately 170.25 g/mol. This compound is of interest in organic chemistry due to its structural features, which can influence its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving cyclopentane derivatives. It is often studied in the context of organic synthesis and drug development, where its derivatives may exhibit significant biological activity.
1-(2-Methylpropyl)cyclopentane-1-carboxylic acid falls under the classification of carboxylic acids, specifically those with a cyclopentane structure. Carboxylic acids are known for their acidic properties due to the presence of the carboxyl functional group (-COOH), which can donate protons in solution.
The synthesis of 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid typically involves several key steps:
The molecular structure of 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid features:
InChI=1S/C10H18O2/c1-8(2)5-6-10(11)7-3-4-9(8)12/h8-9H,3-7H2,1-2H3,(H,11,12)
BLNHGAWYLMGYDH-UHFFFAOYSA-N
1-(2-Methylpropyl)cyclopentane-1-carboxylic acid can participate in various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently.
The mechanism of action for 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid largely depends on its application:
1-(2-Methylpropyl)cyclopentane-1-carboxylic acid has potential applications in various scientific fields:
This compound's diverse applications underscore its significance in both academic research and industrial contexts, making it a valuable subject for further study and exploration.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0